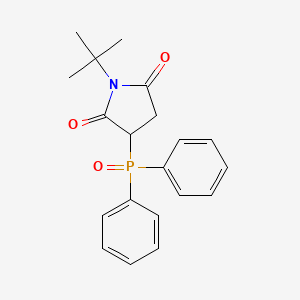
3-(9H-Fluoren-2-YL)but-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(9H-Fluoren-2-YL)but-2-enenitrile: is a chemical compound with the molecular formula C17H11N It is characterized by the presence of a fluorenyl group attached to a butenenitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(9H-Fluoren-2-YL)but-2-enenitrile typically involves the reaction of fluorenyl derivatives with appropriate nitrile precursors. One common method involves the use of fluorenyl bromide and acrylonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(9H-Fluoren-2-YL)but-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated fluorenyl derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(9H-Fluoren-2-YL)but-2-enenitrile is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a fluorescent probe due to its fluorenyl group, which exhibits strong fluorescence properties. It is also studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-(9H-Fluoren-2-YL)but-2-enenitrile involves its interaction with molecular targets through its functional groups. The fluorenyl group can engage in π-π stacking interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparaison Avec Des Composés Similaires
Fluorenone: A structurally related compound with a ketone group instead of a nitrile group.
Fluorene: The parent hydrocarbon without the nitrile or butene groups.
9-Fluorenylmethanol: A derivative with a hydroxymethyl group.
Uniqueness: 3-(9H-Fluoren-2-YL)but-2-enenitrile is unique due to the presence of both the fluorenyl and butenenitrile moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
919301-80-7 |
|---|---|
Formule moléculaire |
C17H13N |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
3-(9H-fluoren-2-yl)but-2-enenitrile |
InChI |
InChI=1S/C17H13N/c1-12(8-9-18)13-6-7-17-15(10-13)11-14-4-2-3-5-16(14)17/h2-8,10H,11H2,1H3 |
Clé InChI |
KODCDUUNZGEIGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC#N)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one](/img/structure/B14190589.png)

![3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14190611.png)



![11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid](/img/structure/B14190642.png)


![3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14190656.png)

